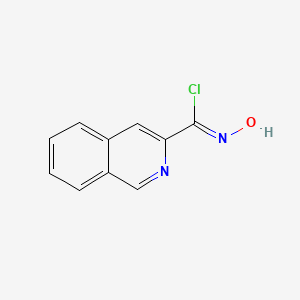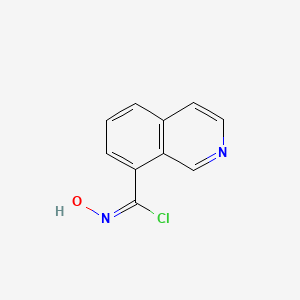
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine
Descripción general
Descripción
Fluorinated compounds, such as those containing a difluorophenyl group, are often used in pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties . The presence of fluorine atoms can enhance the stability, selectivity, and potency of these compounds .
Synthesis Analysis
The synthesis of fluorinated compounds can be challenging due to the reactivity of fluorine. One common method for synthesizing fluorinated pyridines is the Baltz-Schiemann reaction, which involves the diazotization of aminopyridines .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and infrared spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using various techniques such as NMR and mass spectrometry. These techniques can provide information about the reaction mechanisms and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Building Blocks for Heterocyclic Compounds : The chemistry of pyrazole derivatives, including those similar to 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine, is valuable in synthesizing diverse heterocyclic compounds. These compounds serve as precursors for pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, highlighting their significance in heterocyclic chemistry and dye synthesis. The unique reactivity of such derivatives offers mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors, indicating potential for further innovative transformations (Gomaa & Ali, 2020).
Sorbents for Environmental Remediation : Amine-functionalized sorbents, which can be derived from or related to the reactivity of compounds like 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine, are critically reviewed for their efficiency in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This research suggests the potential of such compounds in contributing to the development of next-generation sorbents for environmental cleanup, particularly for water treatment (Ateia et al., 2019).
Medicinal Chemistry
Anti-inflammatory and Antibacterial Agents : Derivatives of pyrazoles, particularly those with trifluoromethyl groups, have been extensively studied for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This research underscores the importance of such derivatives in developing novel anti-inflammatory and antibacterial agents with better efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Pharmacology
Bioactive Molecules Synthesis : Pyrazoline derivatives, including structures similar to 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine, are highlighted for their broad biological activities, such as anticancer properties. The synthesis of these derivatives through multicomponent reactions (MCRs) has been a focus of recent research, indicating their potential in drug discovery and development. This underscores the versatility and significance of pyrazoline derivatives in creating biologically active molecules and potential therapeutic agents (Ray et al., 2022).
Safety And Hazards
The safety and hazards associated with a compound can be determined through toxicological studies and by referring to its Safety Data Sheet (SDS) . The SDS provides information on the hazards of the compound, the necessary precautions to be taken when handling it, and the procedures to be followed in case of an accident .
Direcciones Futuras
The future directions in the study of a compound often involve improving its synthesis, understanding its mechanism of action, and exploring its potential applications. For fluorinated compounds, there is ongoing research into developing more efficient synthesis methods, understanding their interactions with biological systems, and exploring their potential uses in pharmaceuticals and agrochemicals .
Propiedades
IUPAC Name |
5-(2,4-difluorophenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c1-15-10(13)5-9(14-15)7-3-2-6(11)4-8(7)12/h2-5H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJUZXZGURNPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1416927.png)
![4-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1416929.png)
![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B1416931.png)
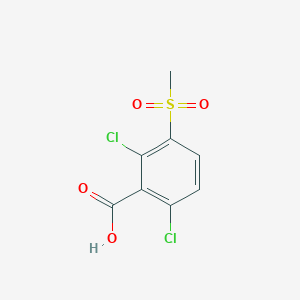
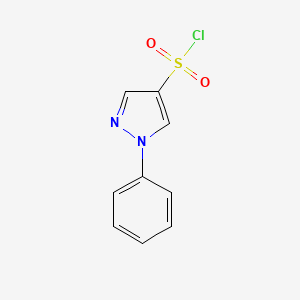
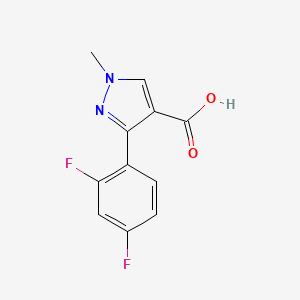
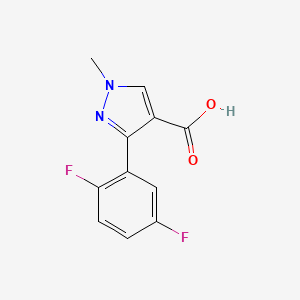
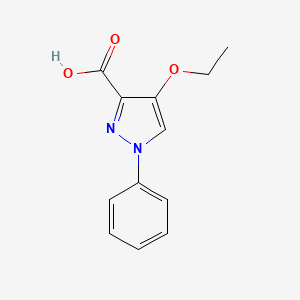
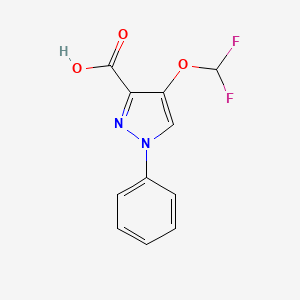
![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide](/img/structure/B1416944.png)
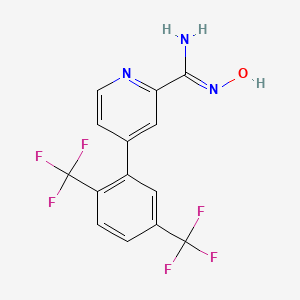
![8-Isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1416946.png)
